6,6',6",6"'-(9H-Carbazole-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid)
Description
6,6',6",6"'-(9H-Carbazole-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) (H4CTNA) is a tetracarboxylic acid ligand featuring a carbazole core symmetrically functionalized with four 2-naphthoic acid groups. This compound is synthesized via Suzuki coupling reactions, as demonstrated in the construction of metal-organic frameworks (MOFs) like BUT-63 . The carbazole core provides electron-rich aromaticity, while the 2-naphthoic acid substituents enable strong coordination with metal ions (e.g., Zr⁶ clusters), forming stable porous frameworks. H4CTNA-based MOFs exhibit exceptional chemical stability due to the rigidity of the carbazole core and the robust Zr–O bonds formed during synthesis . Applications include fluorescence-based pH sensing (1.0–8.0 pH range) and gas separation due to their high surface area (~1,800 m²/g) and porosity .

Properties
Molecular Formula |
C56H33NO8 |
|---|---|
Molecular Weight |
847.9 g/mol |
IUPAC Name |
6-[1,6,8-tris(6-carboxynaphthalen-2-yl)-9H-carbazol-3-yl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C56H33NO8/c58-53(59)41-13-7-29-17-37(3-1-33(29)21-41)45-25-47(39-11-5-35-23-43(55(62)63)15-9-31(35)19-39)51-49(27-45)50-28-46(38-4-2-34-22-42(54(60)61)14-8-30(34)18-38)26-48(52(50)57-51)40-12-6-36-24-44(56(64)65)16-10-32(36)20-40/h1-28,57H,(H,58,59)(H,60,61)(H,62,63)(H,64,65) |
InChI Key |
HVRMPQUPEMMZMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CC4=C(C(=C3)C5=CC6=C(C=C5)C=C(C=C6)C(=O)O)NC7=C4C=C(C=C7C8=CC9=C(C=C8)C=C(C=C9)C(=O)O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Procedure
Synthesis of 1,3,6,8-Tetrabromo-9H-carbazole (Intermediate)
- Starting from commercially available carbazole, bromination is carried out under controlled conditions, often in acetic acid solvent at mild temperatures (~30 °C).
- The reaction yields 1,3,6,8-tetrabromo-9H-carbazole, which serves as the tetravalent coupling partner for subsequent reactions.
Suzuki-Miyaura Cross-Coupling Reaction
- The key step involves coupling 1,3,6,8-tetrabromo-9H-carbazole with 2-(methoxycarbonyl)phenylboronic acid or related boronic acid derivatives.
- Reaction conditions:
- Solvent: Degassed ethylene glycol dimethyl ether (DME).
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).
- Base: Cesium fluoride (CsF).
- Atmosphere: Dry nitrogen.
- Temperature: Reflux (~80-90 °C).
- Time: Approximately 8 hours.
- After completion, the reaction mixture is cooled, and the organic phase is extracted and purified by column chromatography.
- The product at this stage is the tetramethyl ester of the target compound (tetramethyl 6,6',6'',6'''-(9H-carbazole-1,3,6,8-tetrayl)tetrakis(2-naphthoate)).
Hydrolysis to Tetrakis(2-naphthoic acid)
- The ester groups are hydrolyzed under basic conditions:
- Solvent: A mixture of tetrahydrofuran (THF) and methanol (2:1 v/v).
- Base: Sodium hydroxide aqueous solution (3 N).
- Conditions: Reflux for 8 hours.
- The reaction mixture is then acidified to pH 1 using concentrated hydrochloric acid.
- The precipitated product is filtered, washed, recrystallized from dimethylformamide (DMF), and dried under vacuum.
- The final product is 6,6',6'',6'''-(9H-carbazole-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) with high purity and yield (~90% based on ester precursor).
Reaction Scheme Summary
| Step | Reactants/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Carbazole + Bromine (in AcOH, 30 °C) | 1,3,6,8-Tetrabromo-9H-carbazole | Not specified | Bromination intermediate |
| 2 | 1,3,6,8-Tetrabromo-9H-carbazole + 2-(methoxycarbonyl)phenylboronic acid, Pd(PPh3)4, CsF, DME, reflux, N2 | Tetramethyl 6,6',6'',6'''-(9H-carbazole-1,3,6,8-tetrayl)tetrakis(2-naphthoate) | 70% | Suzuki coupling |
| 3 | Tetramethyl ester + NaOH (3 N), THF/MeOH (2:1), reflux, acidify with HCl | 6,6',6'',6'''-(9H-carbazole-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) | 90% | Hydrolysis and purification |
Experimental Conditions and Notes
- All sensitive reactions are conducted under dry nitrogen atmosphere using Schlenk techniques to avoid moisture and oxygen interference.
- Purification involves standard chromatographic techniques and recrystallization to ensure high purity.
- Characterization is typically done by $$^{1}H$$ NMR spectroscopy, confirming the structure and purity of intermediates and final product.
- The final product exhibits characteristic proton signals consistent with the carbazole and naphthoic acid moieties.
Summary Table of Key Parameters
| Parameter | Details |
|---|---|
| Starting Material | Carbazole |
| Key Intermediate | 1,3,6,8-Tetrabromo-9H-carbazole |
| Coupling Partner | 2-(methoxycarbonyl)phenylboronic acid |
| Catalyst | Pd(PPh3)4 |
| Base | CsF (coupling), NaOH (hydrolysis) |
| Solvents | Acetic acid, DME, THF/MeOH, DMF |
| Atmosphere | Dry nitrogen |
| Reaction Times | 8 h (coupling), 8 h (hydrolysis) |
| Yields | 70% (coupling), 90% (hydrolysis) |
| Purification | Column chromatography, recrystallization |
Chemical Reactions Analysis
Types of Reactions
6,6’,6",6"'-(9H-Carbazole-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Materials Science
Organic Light Emitting Diodes (OLEDs)
One of the prominent applications of this compound is in the development of OLEDs. Its structure allows for efficient charge transport and light emission. Research indicates that derivatives of carbazole compounds are utilized as hole transport materials due to their high thermal stability and excellent electronic properties. The integration of 6,6',6",6"'-(9H-Carbazole-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) in OLEDs can enhance device efficiency and longevity.
Nanocomposites
The compound can also be used to create nanocomposites with enhanced mechanical and thermal properties. By incorporating this compound into polymer matrices, researchers have demonstrated improvements in strength and thermal resistance. Such materials are valuable in aerospace and automotive industries where lightweight and durable materials are essential.
Pharmaceuticals
Drug Delivery Systems
Recent studies have explored the use of 6,6',6",6"'-(9H-Carbazole-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) in drug delivery systems. Its ability to form stable complexes with various therapeutic agents enables controlled release profiles. This property is particularly beneficial for anticancer drugs where targeted delivery can minimize side effects while maximizing therapeutic efficacy.
Antioxidant Activity
The compound has shown promising antioxidant properties in preliminary studies. Antioxidants play a crucial role in preventing oxidative stress-related diseases. The incorporation of this compound into formulations may enhance the stability and effectiveness of antioxidant therapies.
Nanotechnology
Nanocarriers for Targeted Therapy
In nanotechnology, the compound's ability to form nanoscale structures makes it an ideal candidate for developing nanocarriers for drug delivery. These nanocarriers can be engineered to target specific cells or tissues, improving the precision of treatments for diseases such as cancer.
Photothermal Therapy
The unique optical properties of 6,6',6",6"'-(9H-Carbazole-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) allow it to be used in photothermal therapy applications. When exposed to near-infrared light, this compound can convert light energy into heat effectively, enabling localized treatment of tumors while sparing surrounding healthy tissues.
Case Studies
Mechanism of Action
The mechanism of action of 6,6’,6",6"'-(9H-Carbazole-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Metal Ions: Acting as a chelating agent in coordination complexes.
Interact with Biological Molecules: Modulating enzyme activities and signaling pathways.
Exhibit Photophysical Properties: Absorbing and emitting light, making it useful in optoelectronic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Electronic and Functional Comparisons
- Core Aromaticity: H4CTNA (carbazole): Electron-rich, nitrogen-containing core enhances fluorescence properties and stabilizes MOFs via π-π stacking . H4PTTNA (pyrene): Larger π-conjugated system improves gas adsorption selectivity (e.g., C2H2/C2H4 separation) but lacks nitrogen-based electronic modulation . Trimethylbenzene-core analogue: Reduced conjugation limits applications to non-porous systems .
Coordination Chemistry :
- H4CTNA forms Zr-MOFs (BUT-63) with superior hydrolytic stability compared to H4CTTB-based MOFs (BUT-74), which degrade under acidic/basic conditions . This stability arises from the naphthoate groups’ bulkiness, which protects Zr–O bonds from hydrolysis.
- H4PTTNA forms hydrogen-bonded frameworks (HOFs) rather than MOFs, limiting thermal stability (<200°C vs. >500°C for Zr-MOFs) .
Performance Metrics
| Property | H4CTNA (BUT-63) | H4PTTNA (HOF-14) | H4CTTB (BUT-74) |
|---|---|---|---|
| Surface Area (m²/g) | ~1,800 | ~1,200 | ~1,500 |
| Thermal Stability (°C) | >500 | <200 | <100 |
| pH Sensing Range | 1.0–8.0 | N/A | N/A |
| Gas Selectivity (C2H2/C2H4) | Moderate | High | Low |
Critical Analysis of Limitations
Q & A
Basic Research Question
- X-ray diffraction (XRD) : Confirms crystalline structure and ligand geometry .
- Nuclear Magnetic Resonance (NMR) : Validates proton environments (e.g., carbazole aromatic protons at δ 8.2–8.5 ppm, naphthoic acid protons at δ 7.5–8.0 ppm) .
- Mass spectrometry : Verifies molecular weight (882.92 g/mol) via MALDI-TOF or ESI-MS .
- Elemental analysis : Ensures stoichiometric ratios (C₆₀H₃₄O₈) .
How does the carbazole core influence the chemical stability of metal-organic frameworks (MOFs) constructed using this ligand?
Advanced Research Question
The carbazole core in ligands like CTNA⁴⁻ enhances MOF stability through:
- Strong Zr–O bonds : Carbazole-based MOFs (e.g., BUT-63) exhibit thermal stability >500°C due to robust coordination with Zr₆ clusters .
- Cluster flexibility : Zr₆ clusters reversibly rearrange μ₃-OH groups without disrupting carboxylate linkages, enabling structural resilience under mechanical stress (e.g., 10 tons/cm² pressure) .
- Hydrogen bonding : Carbazole’s planar aromatic system promotes π-π stacking, reducing pore collapse in aqueous or acidic conditions .
What strategies mitigate fluorescence quenching in MOFs using this ligand for sensor applications?
Advanced Research Question
- Ligand engineering : Asymmetric substitution (e.g., 2-naphthoic acid groups) reduces carboxylate exposure, minimizing solvent-induced quenching .
- Pore environment control : Encapsulating fluorophores within hydrophobic MOF pores (e.g., BUT-63) shields them from water, preserving fluorescence intensity .
- Coordination modulation : Adjusting metal-ligand ratios (e.g., Zr:CTNA = 1:2) optimizes π-conjugation for enhanced emission .
How can researchers resolve contradictions between adsorption capacity and fluorescence quenching efficiency in pollutant detection?
Advanced Research Question
- Preconcentration effect : High-surface-area MOFs (e.g., BUT-13, 3948 m²/g) adsorb antibiotics (nitrofurazone) or explosives (TNP) at ppb levels, concentrating analytes near fluorophores to amplify quenching .
- Competitive adsorption : Test cross-selectivity by co-exposing MOFs to interfering molecules (e.g., humic acid) to refine ligand-analyte specificity .
- Kinetic studies : Monitor time-resolved fluorescence to distinguish static (adsorption-driven) vs. dynamic (collisional) quenching mechanisms .
What are the critical parameters for safe handling and storage during experimental procedures?
Basic Research Question
- Storage : Keep in tightly sealed containers at 15–25°C, away from light and humidity to prevent decomposition .
- Handling : Use fume hoods with HEPA filters and wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
- Incompatibilities : Avoid strong acids/bases (risk of ligand protonation/degradation) and oxidizing agents (risk of combustion) .
What are the environmental implications of degradation products under anaerobic conditions?
Advanced Research Question
- Carboxylation pathway : Anaerobic microbial degradation yields 2-naphthoic acid derivatives (e.g., tetrahydro-2-naphthoic acid), which persist due to slow ring cleavage .
- Bioaccumulation risk : Hydrophobic degradation products (logP >3) may accumulate in lipid-rich tissues; assess via OECD 305 guidelines .
- Mitigation : UV/H₂O₂ advanced oxidation processes degrade residual naphthoic acids into non-toxic aliphatic intermediates .
How can Zr-based MOFs be engineered for dual functionality (sensing and adsorption)?
Advanced Research Question
- Topological design : Use D4h 8-connected Zr₆ clusters and D3h 3-connected CTNA⁴⁻ ligands to create hierarchical pores for analyte capture and fluorescence resonance energy transfer (FRET) .
- Ligand functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance π-acidity for selective nitroaromatic adsorption .
- Post-synthetic modification : Graft pH-sensitive dyes (e.g., fluorescein) onto MOF surfaces for real-time monitoring of adsorbed pollutants .
What spectroscopic techniques are optimal for analyzing photophysical properties?
Basic Research Question
- UV-vis absorption : Identify π→π* transitions (λmax ≈ 350–400 nm) and charge-transfer bands in MOFs .
- Fluorescence spectroscopy : Measure emission maxima (λem ≈ 450–500 nm) and quantum yields (ΦF) using integrating spheres .
- Confocal microscopy : Map intracellular pH changes in live cells using MOF-based nanosensors .
How can coordination environments be engineered to enhance catalytic or separation performance?
Advanced Research Question
- Metal cluster variation : Replace Zr⁴⁺ with Fe³⁺ or Al³⁺ to modulate Lewis acidity for catalytic hydrolysis of organophosphates .
- Ligand spacing : Adjust naphthoic acid substituents to tune pore aperture (e.g., 6.5 Å for BUT-63) for size-selective hydrocarbon separation .
- Defect engineering : Introduce missing-linker defects to create open metal sites for CO₂ or H₂O adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
